1-Chloro-3-(pentafluoroethyl)-benzene
Overview
Description
1-Chloro-3-(pentafluoroethyl)-benzene, also known as Chlorotrifluoropropane, is a hydrochlorofluorocarbon with the chemical formula C3H4F3Cl . It is a volatile derivative of propane and appears as a colorless, odorless non-flammable liquid .
Synthesis Analysis
The synthesis of this compound involves the use of 1,1,1,3,3-pentachloropropane (HCC-240fa) as a raw material through gas phase fluorine-chlorine exchange . This method has easy access to raw materials, high conversion rate, high selectivity, and industrial value . Another route of synthesis is by gas phase isomerization using HCFO-1233zd (E) as raw material .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (E)CF3-CH=CClH . The compound exists as E- (cis-) and Z- (trans-) isomers .Physical and Chemical Properties Analysis
This compound has a molecular weight of 130 g/mol . It has a boiling point of 19 °C / 66 °F and a freezing point of -107 °C / -161 °F . The vapor pressure at 68 °F [20°C] is 106.3 kPa / 15.4 psia and the liquid density at 68 °F [20°C] is 1.296 g/ml / 10.83 lb/gal .Scientific Research Applications
Electropolymerization : Abedin et al. (2004) reported the electropolymerization of benzene in a room temperature ionic liquid containing pentafluoroethyl groups. This process leads to the formation of poly(para)phenylene, demonstrating the potential of such chemicals in polymer synthesis under mild conditions (Abedin, Borissenko & Endres, 2004).
Synthesis of Fluorine-Containing Polymers : Fitch et al. (2003) synthesized highly fluorinated monomers, including derivatives of pentafluorophenyl, which can react with diphenols to create soluble, hydrophobic, low-dielectric polyethers. These materials exhibit moderate thermal stability and are useful in applications requiring low dielectric constants (Fitch et al., 2003).
Trifluoromethylation of Aromatic Compounds : Mejía and Togni (2012) utilized a hypervalent iodine reagent for trifluoromethylation of aromatic compounds, indicating the role of fluorinated benzene derivatives in facilitating such chemical transformations (Mejía & Togni, 2012).
Nucleophilic Aromatic Substitution Reactions : Ajenjo et al. (2016) prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various methods and subjected it to nucleophilic aromatic substitution, yielding novel (pentafluorosulfanyl)benzenes. This highlights the adaptability of fluorinated benzenes in synthesizing diverse chemical structures (Ajenjo, Greenhall, Zarantonello & Beier, 2016).
Cationic Polymerizations : Dittmer, Pask, and Nuyken (1992) explored the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3, representing a novel generation of inifers (initiator/transfer agents) for cationic polymerizations, showing the utility of halogenated benzenes in polymer chemistry (Dittmer, Pask & Nuyken, 1992).
Safety and Hazards
Future Directions
The future research focuses in the field of 1-Chloro-3-(pentafluoroethyl)-benzene are the development of high-activity non-chromium catalysts and the development of new application technologies for HCFO-1233zd . It is mainly used as a foaming agent and heat transfer fluid, and also as a cleaning agent .
Properties
IUPAC Name |
1-chloro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKMAHHSVWELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587768 | |
Record name | 1-Chloro-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309-13-7 | |
Record name | 1-Chloro-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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